5-(Z-Amino)-1-pentanol, also known as Benzyl (5-hydroxypentyl)carbamate, is an orthogonally protected bifunctional linker featuring a carboxybenzyl (Cbz/Z) protected primary amine and a reactive primary alcohol. This structural arrangement makes it a critical building block in the synthesis of PROTACs, complex oligosaccharides, and siderophore mimetics. The Cbz group provides robust stability against basic and mildly acidic conditions, while the primary alcohol remains available for glycosylation, oxidation, or conversion into a leaving group. Its inherent UV activity also facilitates downstream chromatographic purification, making it a preferred precursor for high-value bioconjugation and medicinal chemistry workflows[1].
Substituting 5-(Z-Amino)-1-pentanol with its unprotected counterpart (5-amino-1-pentanol) or the Boc-protected analog (N-Boc-5-amino-1-pentanol) often leads to synthetic failure in complex molecule assembly. Unprotected 5-amino-1-pentanol suffers from uncontrolled side reactions at the amine terminus during glycosylation or esterification, and it lacks a UV-active chromophore, severely complicating HPLC purification[1]. Conversely, while N-Boc-5-amino-1-pentanol provides amine protection, its removal requires strong acids (e.g., trifluoroacetic acid), which can trigger rapid hydrolysis or degradation of acid-sensitive target molecules such as delicate glycosidic linkages or acyl-adenylate mimics. The Cbz group uniquely circumvents these issues by enabling mild, orthogonal deprotection via catalytic hydrogenolysis (Pd/C, H2), preserving the integrity of fragile molecular architectures [2].
In the synthesis of complex acyl-adenylate mimics (e.g., HSC-AMS), the choice of amine protecting group on the pentanol linker is critical for final product stability. Research demonstrates that utilizing an N-Boc protecting group leads to rapid hydrolysis and degradation of the target molecule during the strong acid deprotection step. By contrast, utilizing 5-(Z-Amino)-1-pentanol allows for global deprotection via Pd/C-catalyzed hydrogenolysis under mild conditions (1 atm H2, MeOH), yielding the final target in 98% yield without the need for further purification [1].
| Evidence Dimension | Final deprotection yield and target stability |
| Target Compound Data | 98% yield via mild Pd/C hydrogenolysis (no degradation) |
| Comparator Or Baseline | N-Boc analog (Rapid hydrolysis/degradation during strong acid deprotection) |
| Quantified Difference | Complete preservation of acid-sensitive target vs. total degradation |
| Conditions | Global deprotection of HSC-AMS siderophore mimic (Pd/C, H2, MeOH vs. strong acid) |
Procurement of the Cbz-protected linker is essential for workflows involving acid-sensitive downstream targets that cannot survive Boc deprotection.
The aminopentyl linker is a standard moiety for glycan immobilization; however, unprotected 5-amino-1-pentanol lacks a chromophore, making reaction monitoring and purification difficult. Utilizing 5-(Z-Amino)-1-pentanol introduces a UV-active benzyl carbamate group. In the synthesis of parasitic O-glycans and mimetics, the incorporation of the Cbz group facilitated efficient separation and purification of complex intermediates via UV-based HPLC, which is otherwise impossible with aliphatic, non-chromophoric linkers [1].
| Evidence Dimension | Chromatographic detectability |
| Target Compound Data | UV-active (enables direct HPLC-UV monitoring and purification) |
| Comparator Or Baseline | Unprotected 5-amino-1-pentanol (UV-inactive, requires complex derivatization or alternative detection) |
| Quantified Difference | Direct UV tracking vs. blind/indirect purification |
| Conditions | HPLC-UV purification of O-glycan core intermediates |
Selecting the Cbz-protected variant significantly streamlines analytical tracking and purification workflows in complex carbohydrate synthesis.
5-(Z-Amino)-1-pentanol demonstrates excellent reactivity as a nucleophile in advanced continuous-flow glycosylation protocols. When reacted with glycosyl o-hexynyl-benzoate donors using a PPh3AuOTf catalyst (13 mol %) in a continuous flow reactor (20 min residence time, 40 °C), 5-(Z-Amino)-1-pentanol yielded the desired β-glycosides in high yields (71%–87%). This performance highlights its superior processability and compatibility with modern flow-chemistry techniques compared to unoptimized or sterically hindered linker alternatives like hexenol-linkers, which proved irreproducible under identical conditions [1].
| Evidence Dimension | Glycosylation yield in continuous flow |
| Target Compound Data | 71%–87% yield of β-glycosides |
| Comparator Or Baseline | Hexenol-linker (Irreproducible/failed coupling) |
| Quantified Difference | Consistent 71-87% yield vs. irreproducible reaction |
| Conditions | PPh3AuOTf-catalyzed glycosylation in a 5 mL PFA coil continuous flow reactor (40 °C, 20 min) |
Validates the compound as a highly reliable, flow-chemistry-compatible linker for automated or scalable glycan assembly.
In workflows where the final molecule contains delicate amide, ester, or glycosidic bonds, this compound is preferred over Boc-protected analogs. Its ability to undergo mild hydrogenolysis prevents the target degradation typically caused by the harsh acidic conditions required for Boc removal, ensuring high final yields of complex mimetics[1].
5-(Z-Amino)-1-pentanol is an optimal linker for synthesizing stereochemically pure oligosaccharides. The Cbz group allows for UV-guided HPLC purification, while the resulting aminopentyl chain (post-deprotection) facilitates direct conjugation to microarrays or carrier proteins for immunological screening [2].
Due to its excellent nucleophilicity and solubility profile, 5-(Z-Amino)-1-pentanol is an ideal substrate for modern continuous-flow microreactor systems, enabling the high-yield, scalable production of β-glycosides via gold(I) catalysis without the reproducibility issues seen with alternative aliphatic linkers [3].
Irritant